

CellTracker Red CMTPX: A Technical Guide for Fixed-Cell Imaging Applications

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Compound of Interest		
Compound Name:	CellTracker Red CMTPX	
Cat. No.:	B12398355	Get Quote

An in-depth evaluation for researchers, scientists, and drug development professionals on the suitability of **CellTracker Red CMTPX** for protocols involving cell fixation and permeabilization.

CellTracker Red CMTPX is a fluorescent dye designed for long-term tracking of living cells. Its utility in monitoring cell movement, location, proliferation, and migration is well-established.[1] [2] A critical question for many experimental designs, however, is whether the fluorescent signal from this dye can withstand fixation and permeabilization procedures, allowing for subsequent analysis such as immunofluorescence. This guide provides a detailed analysis of the chemical properties, mechanism of action, and established protocols to address the suitability of CellTracker Red CMTPX for fixed-cell imaging.

The Verdict: Highly Suitable for Fixed-Cell Imaging

CellTracker Red CMTPX is well-suited for applications that require subsequent cell fixation. The dye's robust retention is due to its mechanism of action, which involves covalent bonding with intracellular components.[3] This ensures that the fluorescent signal is preserved even after treatment with aldehyde-based fixatives. While the dye is retained after fixation, some signal decrease may be observed following permeabilization, as some dye molecules may be attached to smaller, soluble metabolites that can leak out of the cell.[3]

Mechanism of Action and Retention

The effectiveness of **CellTracker Red CMTPX** in fixed-cell protocols hinges on its two-stage intracellular reaction.



- Cellular Entry: The dye, in its initial state, is cell-permeant and freely passes through the membranes of living cells.[4][5]
- Intracellular Conversion and Covalent Bonding: Once inside the cell, the dye's mildly reactive
 chloromethyl group reacts with thiol groups on intracellular proteins and peptides, a reaction
 mediated by glutathione S-transferase (GST).[1][6] This process forms a covalent dyethioether adduct that is both cell-impermeant and fluorescent.[7]

This covalent linkage to larger protein structures is the primary reason the dye is well-retained following fixation procedures that crosslink proteins, such as those using paraformaldehyde.[7] The fluorescent signal is stable, non-toxic at working concentrations, and can be observed for at least 72 hours, typically spanning three to six cell generations.[1][4]

Key Experimental Data and Properties

For successful experimental design, understanding the specific properties of the dye is crucial. The following tables summarize the key quantitative data for **CellTracker Red CMTPX**.

Table 1: Spectroscopic and Chemical Properties

Property	Value
Excitation Maximum (Ex)	577 nm[1]
Emission Maximum (Em)	602 nm[1][8]
Molecular Formula	C42H40CIN3O4[9]
Molecular Weight	686.3 g/mol [4][10]
Solvent for Stock	Anhydrous DMSO[4]

Table 2: Recommended Experimental Parameters



Parameter	Recommendation
Stock Solution Concentration	2-10 mM in anhydrous DMSO[4][11]
Working Concentration	0.5 - 25 μM in serum-free media[4][6]
Incubation Time (Staining)	15 - 45 minutes at 37°C[6][11]
Fixative	4% Paraformaldehyde in PBS[9]
Permeabilization (Optional)	Ice-cold acetone[7]

Experimental Protocols

The following protocols provide a detailed methodology for staining live cells with **CellTracker Red CMTPX**, followed by fixation and optional permeabilization for subsequent analysis.

Protocol 1: Reagent Preparation

- Prepare Stock Solution: Allow the vial of CellTracker Red CMTPX to warm to room temperature before opening. Dissolve the lyophilized powder (e.g., 50 μg) in high-quality, anhydrous DMSO (e.g., 36 μL) to create a 2 mM stock solution.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]
- Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium to the desired final working concentration (typically between 0.5 μM and 25 μM). Pre-warm the working solution to 37°C before adding it to the cells.[4] The optimal concentration can vary depending on the cell type and should be determined empirically.

Protocol 2: Staining and Fixation of Adherent Cells

- Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluence.
- Staining: Remove the culture medium and gently add the pre-warmed (37°C) working solution to the cells.[11]
- Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

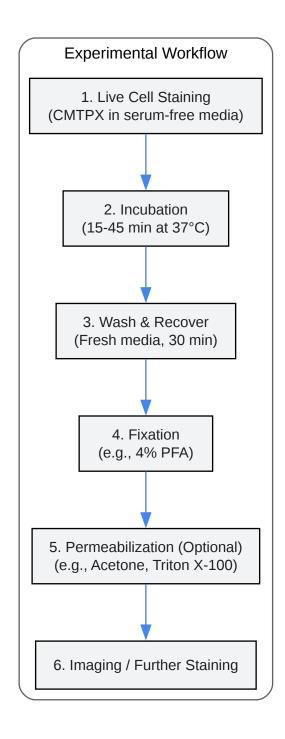


- Wash: Remove the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[7]
- Fixation: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating
 with 4% paraformaldehyde in PBS for 30 minutes.[9]
- Washing: Wash the fixed cells three times with PBS.[9]
- (Optional) Permeabilization: If subsequent antibody labeling is required, permeabilize the cells by incubating them in ice-cold acetone for 10 minutes.
- Imaging: The cells are now ready for immunolabeling or direct imaging. Use appropriate filters for the dye's excitation and emission spectra (Ex/Em: ~577/602 nm).[1]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated.

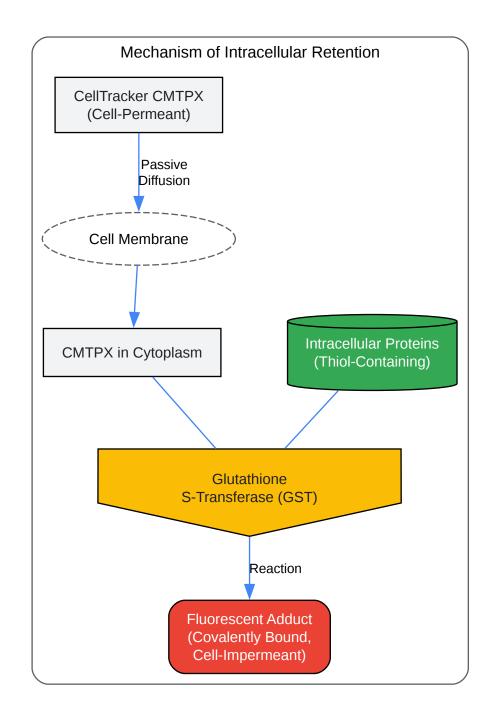




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Caption: A typical experimental workflow for using **CellTracker Red CMTPX**.





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Caption: The mechanism of CMTPX dye retention within the cell.

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